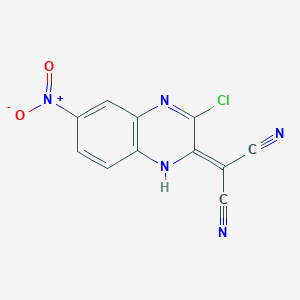![molecular formula C25H38N2OS B14213287 2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine CAS No. 832077-53-9](/img/structure/B14213287.png)
2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring, an oxazole ring, and a heptadec-8-en-1-yl sulfanyl group, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of a pyridine derivative with a heptadec-8-en-1-yl sulfanyl group, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridine or oxazole derivatives .
Applications De Recherche Scientifique
2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-thiazol-5-yl}pyridine
- 2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-imidazol-5-yl}pyridine
- 2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-triazol-5-yl}pyridine
Uniqueness
Compared to similar compounds, 2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine stands out due to its unique combination of a pyridine ring, an oxazole ring, and a heptadec-8-en-1-yl sulfanyl group
Propriétés
Numéro CAS |
832077-53-9 |
|---|---|
Formule moléculaire |
C25H38N2OS |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
2-heptadec-8-enylsulfanyl-5-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C25H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-29-25-27-22-24(28-25)23-19-16-17-20-26-23/h9-10,16-17,19-20,22H,2-8,11-15,18,21H2,1H3 |
Clé InChI |
ZXHZXXMFQLXDOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCSC1=NC=C(O1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


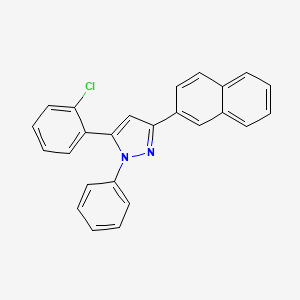
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
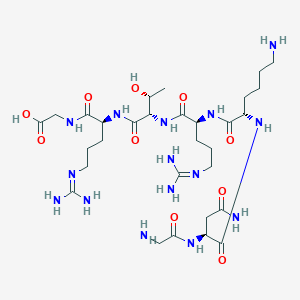
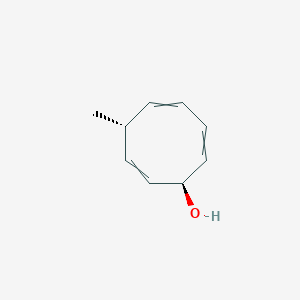

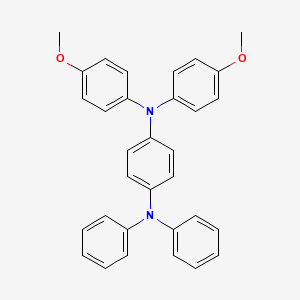
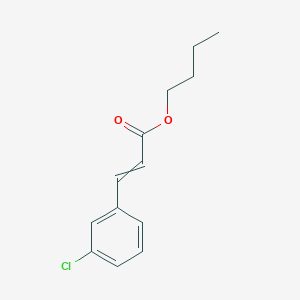

![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)
![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)

![N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14213271.png)
